molecular formula C20H20N6O2 B6447516 2-[(1-{furo[3,2-c]pyridin-4-yl}piperidin-4-yl)oxy]-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine CAS No. 2549001-32-1

2-[(1-{furo[3,2-c]pyridin-4-yl}piperidin-4-yl)oxy]-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine

Cat. No.: B6447516
CAS No.: 2549001-32-1
M. Wt: 376.4 g/mol
InChI Key: JIWXJCJXLGBITL-UHFFFAOYSA-N
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Description

2-[(1-{furo[3,2-c]pyridin-4-yl}piperidin-4-yl)oxy]-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine is a novel compound known for its potential applications in various fields, including medicinal chemistry and industrial chemistry. Its unique chemical structure combines multiple functional groups, making it a versatile molecule for numerous chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-{furo[3,2-c]pyridin-4-yl}piperidin-4-yl)oxy]-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine involves several steps, starting from the preparation of the furo[3,2-c]pyridine core, followed by the formation of the piperidine ring, and finally the coupling with the pyrazole and pyrimidine moieties. The key steps typically involve:

  • Furo[3,2-c]pyridine Synthesis: : A multi-step process involving cyclization and aromatic substitution reactions.

  • Piperidine Formation: : Reduction and cyclization reactions are used to form the piperidine ring.

  • Coupling Reactions: : The final assembly involves coupling reactions under anhydrous conditions, using catalysts such as palladium or copper.

Industrial Production Methods

For industrial-scale production, the synthesis involves optimized reaction conditions to ensure high yield and purity. This often requires:

  • Automated Reaction Systems: : To maintain precise control over reaction conditions.

  • High-Pressure Reactors: : To handle volatile reagents and solvents safely.

  • Purification Techniques: : Such as crystallization, chromatography, and distillation to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-[(1-{furo[3,2-c]pyridin-4-yl}piperidin-4-yl)oxy]-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine can undergo various chemical reactions, including:

  • Oxidation: : Using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

  • Substitution Reactions: : Both nucleophilic and electrophilic substitutions can occur, depending on the reaction conditions and the presence of other functional groups.

Common Reagents and Conditions

Common reagents include:

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Lithium aluminum hydride, hydrogen with catalysts.

  • Catalysts: : Palladium on carbon, copper iodide.

  • Solvents: : Dimethyl sulfoxide, tetrahydrofuran, acetonitrile.

Major Products

The major products from these reactions often involve modifications to the pyrimidine and pyrazole rings, leading to derivatives with potentially enhanced properties or new functionalities.

Scientific Research Applications

2-[(1-{furo[3,2-c]pyridin-4-yl}piperidin-4-yl)oxy]-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine has a broad range of scientific research applications:

  • Medicinal Chemistry: : Investigated for potential therapeutic effects in treating diseases such as cancer and neurological disorders.

  • Biological Studies: : Used as a probe to study biological pathways and interactions at the molecular level.

  • Industrial Applications: : Functions as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Comparison with Similar Compounds

Unique Aspects

Compared to other compounds with similar structures, 2-[(1-{furo[3,2-c]pyridin-4-yl}piperidin-4-yl)oxy]-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine stands out due to its unique combination of functional groups, which impart distinct chemical reactivity and biological activity.

Similar Compounds

Some similar compounds include:

  • Furo[3,2-c]pyridine derivatives: : Used in medicinal chemistry for their biological activities.

  • Piperidine-containing compounds: : Common in many pharmaceutical agents.

  • Pyrazole derivatives: : Known for their diverse pharmacological properties.

This article should give you a detailed understanding of the compound. How does it look?

Properties

IUPAC Name

4-[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]furo[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O2/c1-25-13-15(12-24-25)14-10-22-20(23-11-14)28-16-3-7-26(8-4-16)19-17-5-9-27-18(17)2-6-21-19/h2,5-6,9-13,16H,3-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWXJCJXLGBITL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C4=NC=CC5=C4C=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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